Ethyl 5-methyl-4h,5h,6h,7h-pyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
Ethyl 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a methyl group at position 5 and an ethyl ester at position 3. Its molecular formula is C₁₀H₁₅N₃O₂, with a molecular weight of 209.25 g/mol .
Properties
IUPAC Name |
ethyl 5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-3-15-10(14)8-6-11-13-5-4-7(2)12-9(8)13/h6-7,12H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUNDNQGNKVLCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2NC(CCN2N=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methyl-4h,5h,6h,7h-pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of the desired compound .
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-4h,5h,6h,7h-pyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
Ethyl 5-methyl-4h,5h,6h,7h-pyrazolo[1,5-a]pyrimidine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of enzymes such as cyclin-dependent kinases (CDKs) and other protein kinases.
Materials Science: The compound’s fluorescent properties make it useful in the development of optical materials and sensors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of ethyl 5-methyl-4h,5h,6h,7h-pyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins and thereby inhibiting cell cycle progression . The compound’s interaction with other protein kinases follows a similar mechanism, involving competitive inhibition at the active site .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomerism: 5-Methyl vs. 6-Methyl Derivatives
A key structural analog is ethyl 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 1694906-00-7), which differs only in the methyl group position (6 vs. 5). Despite identical molecular formulas, the positional isomerism leads to distinct physicochemical properties:
- Collision Cross-Section (CCS): The 6-methyl isomer exhibits a predicted CCS of 147.8 Ų for [M+H]⁺, which may vary for the 5-methyl derivative due to differences in ring puckering and hydrogen-bonding patterns .
- Synthesis: The 6-methyl isomer is synthesized via similar routes but may require altered reaction conditions to favor regioselectivity .
Table 1: Comparison of 5-Methyl and 6-Methyl Isomers
| Property | 5-Methyl Derivative | 6-Methyl Derivative |
|---|---|---|
| Molecular Formula | C₁₀H₁₅N₃O₂ | C₁₀H₁₅N₃O₂ |
| Substituent Position | 5-Methyl | 6-Methyl |
| Predicted CCS ([M+H]⁺) | Not reported | 147.8 Ų |
| Synthetic Yield | Not reported | Varies (dependent on conditions) |
Di-Substituted Derivatives: Syn vs. Anti Isomerism
Compounds like ethyl (5R,7S)-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate (SYN) and its (5S,7S)-ANTI isomer demonstrate the impact of additional substituents:
- Conformational Stability: Syn isomers (e.g., 5R,7S) exhibit distinct NMR chemical shifts due to steric and electronic interactions between methyl groups, whereas anti isomers adopt more staggered conformations .
- Spectral Data: For example, the SYN isomer’s ¹H-NMR shows distinct splitting patterns for methyl protons compared to the mono-substituted 5-methyl derivative .
Functionalized Derivatives: Trifluoromethyl and Cyclopropyl Groups
Ethyl 5-cyclopropyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 827591-57-1) highlights the role of electron-withdrawing groups:
- Lipophilicity: The trifluoromethyl group increases logP, enhancing membrane permeability compared to the methyl-substituted parent compound .
- Synthetic Complexity: Introducing cyclopropyl or trifluoromethyl groups requires specialized reagents (e.g., trifluoromethylation agents), increasing synthetic difficulty .
Table 2: Impact of Substituents on Key Properties
Heterocyclic Variants: Triazolo vs. Pyrazolo Cores
The triazolo[4,3-a]pyrimidine derivative ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate () demonstrates:
- Electronic Effects: The triazole ring introduces additional nitrogen atoms, altering electron density and hydrogen-bonding capacity. For example, its IR spectrum shows a C=O stretch at 1666 cm⁻¹ , slightly shifted compared to pyrazolo analogs due to ring strain .
- Biological Activity: Triazolo derivatives often exhibit enhanced binding to kinase targets compared to pyrazolo counterparts, though direct comparisons are context-dependent .
Spectral Signatures
- ¹H-NMR: The 5-methyl derivative’s methyl group typically resonates near δ 2.41 ppm (cf. ), whereas 6-methyl isomers show upfield shifts due to reduced ring current effects .
- IR Spectroscopy: Ester carbonyl stretches appear at ~1666–1700 cm⁻¹ , with subtle variations depending on substituent electronegativity .
Biological Activity
Ethyl 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
- IUPAC Name: this compound
- Molecular Formula: C₉H₁₅N₃O₂
- Molecular Weight: 165.24 g/mol
- CAS Number: 1696598-17-0
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Its potential applications include anticancer activity and inhibition of specific enzymes.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- Mechanism of Action: The compound has shown inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibiting CDKs can lead to reduced cell proliferation in cancerous cells. A study reported that derivatives of pyrazolo[1,5-a]pyrimidines exhibited significant cytotoxicity against various cancer cell lines (e.g., A549 and MDA-MB-231) with IC₅₀ values ranging from 9.8 to 18.1 μM .
Enzyme Inhibition
This compound has been identified as a phosphodiesterase inhibitor. Phosphodiesterases (PDEs) play a vital role in cellular signaling pathways by regulating cyclic nucleotide levels.
- Research Findings: A study demonstrated that pyrazolo[1,5-a]pyrimidine derivatives could inhibit human phosphodiesterase type V (hPDE-V), which is linked to various pathophysiological conditions including erectile dysfunction and pulmonary hypertension. The compounds showed promising results in inhibiting PDE activity and exhibited anticryptosporidial effects in vitro .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazolo[1,5-a]pyrimidines. Modifications to the core structure can significantly influence their potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Methyl group at position 5 | Enhances anticancer activity |
| Ethyl ester at position 3 | Improves solubility and bioavailability |
| Substituents on the aromatic ring | Alters enzyme inhibition profile |
Case Studies
Several case studies have illustrated the efficacy of this compound:
- In Vitro Studies: In vitro assays demonstrated that this compound inhibited the growth of A549 lung cancer cells with an IC₅₀ value significantly lower than that of traditional chemotherapeutics .
- Animal Models: In vivo studies using murine models indicated that treatment with pyrazolo[1,5-a]pyrimidine derivatives led to notable tumor regression without significant toxicity .
Q & A
Q. What are the common synthetic routes for Ethyl 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate?
The synthesis typically involves cyclocondensation of 5-aminopyrazole derivatives with enaminones or β-ketoesters. For example, 5-aminopyrazole precursors react with (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-one in aqueous ethanol under reflux to form the pyrazolo[1,5-a]pyrimidine core . Key steps include:
- Reaction conditions : Reflux in solvents like pyridine or ethanol (6–12 hours) to ensure cyclization.
- Purification : Neutralization with HCl, filtration, and recrystallization from ethanol or dioxane to achieve yields of 62–70% .
- Critical parameters : Temperature control (80–100°C) and pH adjustment during workup to minimize side reactions .
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
A multi-technique approach is required:
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methyl and ethyl groups at positions 5 and 3, respectively) .
- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ peaks matching calculated values) .
- Elemental analysis : Carbon, hydrogen, and nitrogen content validation (e.g., C: 62.77%, H: 4.01%, N: 24.40% for related analogs) .
- Melting point determination : Consistency with literature values (e.g., 221–223°C for compound 11) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for derivatives of this compound?
Yield optimization requires systematic variation of parameters:
- Solvent selection : Polar aprotic solvents (e.g., pyridine) enhance cyclization efficiency compared to ethanol .
- Catalyst screening : Triethylamine or LiOH improves coupling reactions in carboxylate ester formation .
- Temperature gradients : Reflux at 100°C for 6 hours increases yields to ~70% for cyclopropyl-substituted analogs .
- DoE (Design of Experiments) : Use factorial designs to assess interactions between time, temperature, and stoichiometry .
Q. How should discrepancies in spectroscopic data be resolved during structural elucidation?
Discrepancies (e.g., unexpected ¹H NMR shifts) can arise from tautomerism or impurities. Mitigation strategies include:
- Cross-validation : Compare IR (e.g., C=O stretch at ~1700 cm⁻¹) and ¹³C NMR data with computational models .
- X-ray crystallography : Resolve ambiguities via single-crystal analysis (e.g., monoclinic P21/c space group with β = 95.924° for compound 13) .
- Isotopic labeling : Use deuterated solvents to distinguish exchangeable protons in heterocyclic systems .
Q. What is the impact of substituents on the biological activity of pyrazolo[1,5-a]pyrimidine derivatives?
Substituent effects are critical for structure-activity relationships (SAR):
| Compound | Substituent | Activity | Reference |
|---|---|---|---|
| Ethyl 5-cyclopropyl-7-(trifluoromethyl)-... | Cyclopropyl, CF₃ | Enhanced enzyme binding (PI3K inhibition) | |
| Ethyl 5-phenyl-7-(trifluoromethyl)-... | Phenyl, CF₃ | Selective kinase inhibition | |
| Methyl 5-cyclopropyl-7-(trifluoromethyl)-... | Methyl, CF₃ | Antiproliferative activity (IC₅₀ = 1.2 µM) |
Key findings:
- Trifluoromethyl groups : Increase lipophilicity and target affinity via halogen bonding .
- Cyclopropyl rings : Improve metabolic stability compared to phenyl groups .
Q. How can mechanistic insights into the compound’s reactivity inform synthetic strategies?
Reaction pathways involve intermediates such as enaminones or azo adducts:
- Intermediate trapping : Isolate intermediates (e.g., methyl 7-heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxylate) using HPLC .
- Kinetic studies : Monitor reaction progress via in situ FTIR to identify rate-limiting steps (e.g., cyclization vs. ester hydrolysis) .
- Computational modeling : DFT calculations predict regioselectivity in azo coupling reactions (e.g., preference for position 3 over 7) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
